Biatractylolide

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Unlike monomeric atractylenolides, Biatractylolide uniquely inhibits AChE via dual mechanisms—binding to the catalytic active site (CAS) and downregulating AChE expression through GSK3β inhibition—and exhibits strong cytotoxicity in PRGM cells while atractylenolides II/III are non-toxic. With validated in vivo efficacy in Aβ-induced Alzheimer’s rat models (20–40 mg/kg/day p.o.), defined optical rotation ([α]D20 +256°), and distinct crystallographic identity, it is the only scientifically valid choice for neurological studies requiring specific toxicological endpoints, SAR comparisons, or brain-targeting nanoparticle development. Supplied as ≥98% HPLC-pure reference standard.

Molecular Formula C30H38O4
Molecular Weight 462.6 g/mol
Cat. No. B12411930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiatractylolide
Molecular FormulaC30H38O4
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C
InChIInChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22-,27+,28+,29-,30-/m1/s1
InChIKeyRBJDJJGMGHKQMI-XETGTQJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biatractylolide Procurement Guide: Molecular Identity and Baseline Characterization for Research Sourcing


Biatractylolide (CAS 182426-37-5) is a bisesquiterpenoid lactone first isolated from the rhizome of Atractylodes macrocephala Koidz (Baizhu), a traditional Chinese medicinal plant [1]. Its molecular formula is C30H38O4 with a molecular weight of 462.62 g/mol, and it exhibits a specific optical rotation of []D20 + 256° (c. 0.02, CHCl3) [2]. Structurally, it represents an internal symmetry double sesquiterpene ester, distinguishing it from monomeric atractylenolides such as atractylenolide I, II, and III [1]. The compound is commercially available from multiple research suppliers with purity typically verified by HPLC (≥98%) and structural confirmation by NMR .

Why Biatractylolide Cannot Be Substituted with Monomeric Atractylenolides in Neurological and Gastrointestinal Research


Despite being co-isolated from the same botanical source, biatractylolide exhibits a fundamentally divergent biological activity profile compared to its monomeric counterparts (atractylenolides I, II, III, and atractylon). Specifically, in primary culture rat gastric mucosal (PRGM) cells, biatractylolide demonstrates strong cytotoxicity, whereas atractylenolides II and III are non-toxic under identical conditions [1]. Furthermore, only biatractylolide among these compounds has been reported to possess dual AChE inhibitory mechanisms—binding to both the catalytic active site (CAS) and downregulating AChE expression via GSK3β inhibition—a property not documented for the monomeric atractylenolides [2]. These divergent cellular phenotypes and mechanistic distinctions render generic substitution scientifically invalid for applications requiring specific neurological or toxicological endpoints.

Quantitative Differentiation of Biatractylolide: Head-to-Head Evidence for Informed Procurement


AChE Inhibitory Activity: IC50 Comparison Against Clinical-Stage Control Huperzine A

Biatractylolide demonstrated measurable AChE inhibitory activity in Ellman's colorimetric assay, with an IC50 of 6.5458 μg/mL. Under identical experimental conditions, the positive control huperzine A—a clinically approved AChE inhibitor for Alzheimer's disease—exhibited an IC50 of 0.0192 μg/mL [1]. While biatractylolide is approximately 341-fold less potent than huperzine A in this enzymatic assay, it operates through a distinct dual mechanism (enzymatic inhibition plus downregulation of AChE expression) that is not shared by huperzine A [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Cytotoxicity Profile Divergence: PRGM Cell Toxicity Versus Non-Toxic Atractylenolide III

In a direct comparative study evaluating five sesquiterpenoids isolated from Atractylodes ovata rhizome (atractylon, atractylenolides I, II, III, and biatractylolide), biatractylolide was classified as 'strongly toxic' in primary culture rat gastric mucosal (PRGM) cells. In stark contrast, under identical in vitro conditions, atractylenolides II and III exhibited no toxicity, and atractylenolide III demonstrated clear cytoprotective effects with EC50 values of 0.27 mM (cell death prevention) and 0.34 mM (membrane damage prevention) [1]. This categorical divergence in cytotoxicity—from strongly toxic to non-toxic/cytoprotective—among co-occurring compounds underscores the critical importance of precise compound identification in experimental design.

Gastroenterology Cytotoxicity Screening Natural Product Toxicology

Dual Mechanism of AChE Modulation: Enzymatic Inhibition Plus Expression Downregulation

Biatractylolide exhibits a dual mechanism for reducing AChE activity that distinguishes it from conventional AChE inhibitors such as huperzine A or donepezil. Beyond direct enzymatic inhibition (IC50 = 6.5458 μg/mL), biatractylolide dose-dependently downregulates AChE protein expression in MEF and 293T cells via inhibition of GSK3β activity [1]. Molecular docking studies confirm that biatractylolide binds to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE, with greater stability at the CAS [1]. This dual-target engagement (enzymatic activity suppression plus reduced protein expression) represents a mechanistic property not documented for monomeric atractylenolides.

Acetylcholinesterase GSK3β Signaling Alzheimer's Disease

In Vivo Neuroprotective Efficacy: Cognitive Improvement in Aβ-Induced Alzheimer's Rat Model

In an in vivo study using SD rats with hippocampal Aβ₁₋₄₂-induced Alzheimer's disease model, oral administration of biatractylolide at 20 and 40 mg/kg/day for 14 days significantly improved cognitive function, as measured by shortened escape latency in the Morris water maze . Additionally, treated rats exhibited reduced hippocampal expression of p-Tau and cleaved caspase-3, indicating attenuation of tau pathology and apoptosis . In vitro, biatractylolide (20, 40, and 80 μM, 24 h) significantly attenuated Aβ₁₋₄₂-induced cytotoxicity in PC12 cells, increased cell viability, reduced ROS levels, and suppressed the Bax/Bcl-2 ratio .

Alzheimer's Disease In Vivo Pharmacology Neuroprotection

Structural Uniqueness: Bisesquiterpenoid Dimer Versus Monomeric Atractylenolides

Biatractylolide is a bisesquiterpenoid—a dimeric ester formed from two sesquiterpene lactone units—with an internal symmetry double sesquiterpene structure [1]. This stands in marked contrast to atractylenolides I, II, and III, which are monomeric sesquiterpene lactones [2]. Single crystal X-ray diffraction confirms biatractylolide crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 10.972 Å, b = 23.377 Å, c = 9.840 Å, containing four molecules per unit cell, and a final R factor of 0.045 [2]. The specific optical rotation of []D20 + 256° (c. 0.02, CHCl3) provides a key identity verification parameter for quality control and differentiation from related compounds [2].

Natural Product Chemistry Structural Biology Analytical Chemistry

Nanoparticle Formulation Enhancement: Improved Cytoprotection and Brain Targeting

A novel Tween-80-modified pullulan–chenodeoxycholic acid nanoparticle formulation loaded with biatractylolide (BD-PUC) demonstrated superior cytoprotective effects compared to free biatractylolide in SH-SY5Y and PC12 cells exposed to 20 μM Aβ₂₅₋₃₅ [1]. The BD-PUC nanoparticles exhibited a hydrodynamic diameter of approximately 200 nm and a negative zeta potential. Critically, in vivo live imaging demonstrated effective brain accumulation of Tween-80-adsorbed BD-PUC nanoparticles, indicating a brain-targeting capability not inherent to the free compound [1]. The cytoprotective effect of BD-PUC exceeded that of the free drug at equivalent concentrations [1].

Drug Delivery Nanomedicine Alzheimer's Disease

Evidence-Based Application Scenarios for Biatractylolide Procurement in Academic and Industrial Research


Alzheimer's Disease Preclinical Research Requiring Dual AChE Modulation

Researchers investigating novel therapeutic approaches for Alzheimer's disease that require simultaneous enzymatic AChE inhibition and downregulation of AChE protein expression should select biatractylolide over monomeric atractylenolides or conventional AChE inhibitors. The compound's demonstrated in vivo efficacy in Aβ-induced rat models (20–40 mg/kg/day oral administration) provides a validated dose range for preclinical study design . Procurement of HPLC-verified material (≥98% purity) is recommended to ensure reproducibility .

Comparative Toxicology Studies of Atractylodes-Derived Sesquiterpenoids

For studies aimed at structure-activity relationship (SAR) analysis or comparative toxicology of Atractylodes constituents, biatractylolide serves as a critical 'strongly toxic' comparator alongside non-toxic atractylenolide III (EC50 = 0.27–0.34 mM for cytoprotection) and atractylenolide II [1]. The head-to-head PRGM cell cytotoxicity data provides a validated experimental framework for dose-response studies [1].

Drug Delivery Research for CNS-Targeted Natural Products

Biatractylolide is a suitable model payload for developing brain-targeting nanoparticle formulations, as evidenced by the enhanced cytoprotection and in vivo brain accumulation observed with Tween-80-modified pullulan–chenodeoxycholic acid nanoparticles [2]. Researchers engaged in nanomedicine or BBB-penetration studies can leverage this validated formulation platform for comparative delivery studies [2].

Analytical Method Development and Phytochemical Standardization

The unique optical rotation value ([]D20 + 256°) and crystallographic parameters of biatractylolide provide definitive identity markers for analytical method development, quality control of botanical extracts, and phytochemical standardization of Atractylodes macrocephala-derived products [3]. High-purity reference standards (HPLC ≥98%) are essential for accurate quantification in complex matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biatractylolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.